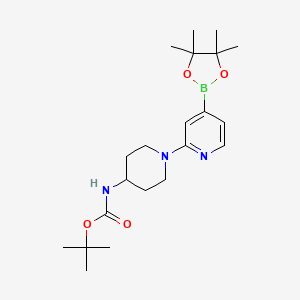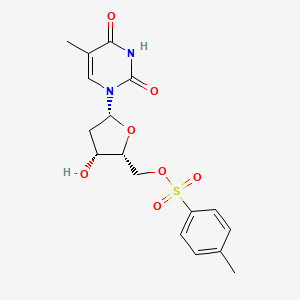
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring substituted with a benzyl group that contains methoxy and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-Methoxy-5-(trifluoromethyl)benzyl bromide with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 3-Methoxy-5-(trifluoromethyl)benzyl bromide.
Reagent: Piperidine.
Reaction Conditions: The reaction is usually conducted in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. A base, such as potassium carbonate, is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-Methoxy-5-(trifluoromethyl)benzaldehyde, while nucleophilic substitution may produce various substituted benzyl derivatives.
Scientific Research Applications
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl substituents contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)benzyl bromide
- 3-Methoxy-5-(trifluoromethyl)benzyl alcohol
Uniqueness
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the benzyl group with methoxy and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
782504-62-5 |
|---|---|
Molecular Formula |
C14H19ClF3NO |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H18F3NO.ClH/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17;/h7-10,18H,2-6H2,1H3;1H |
InChI Key |
IUQJEUIYNPDTLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)

![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)

![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)




![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)

